cis-1-Bromo-2-Methoxycyclohexane
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Overview
Description
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is a chiral organic compound with significant importance in various chemical and pharmaceutical applications. The compound’s structure includes a bromine atom and a methoxy group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. The reaction is carried out using bromine in the presence of a solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity . The reaction conditions are carefully controlled to obtain the desired (1R,2S) configuration.
Industrial Production Methods
In industrial settings, the production of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.
Oxidation: 2-methoxycyclohexanone.
Reduction: 2-methoxycyclohexane.
Scientific Research Applications
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-bromo-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2S)-1-chloro-2-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,2S)-1-bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .
Properties
Molecular Formula |
C7H13BrO |
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Molecular Weight |
193.08 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
DGMAOHYUXAZIFR-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1Br |
Canonical SMILES |
COC1CCCCC1Br |
Origin of Product |
United States |
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